Home > Products > Screening Compounds P17688 > Octahydrocyclopenta[b]pyrrol-6-ol
Octahydrocyclopenta[b]pyrrol-6-ol - 1824145-83-6

Octahydrocyclopenta[b]pyrrol-6-ol

Catalog Number: EVT-13381018
CAS Number: 1824145-83-6
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octahydrocyclopenta[b]pyrrol-6-ol is a heterocyclic compound with the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of approximately 127.18g/mol127.18\,g/mol. It features a fused bicyclic structure that includes both a cyclopentane and a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as an important building block for various chemical syntheses.

Source

The compound is derived from pyrrole and is characterized by its unique structural features, which contribute to its reactivity and potential biological activity. It can be synthesized through various methods, including hydrogenation processes and cyclization reactions involving suitable precursors .

Classification

Octahydrocyclopenta[b]pyrrol-6-ol falls under the category of nitrogen-containing heterocycles. It is specifically classified as a bicyclic amine due to the presence of both cyclic structures and nitrogen in its framework. Its derivatives are often investigated for their biological properties, including antimicrobial and antiviral activities .

Synthesis Analysis

Methods

The synthesis of octahydrocyclopenta[b]pyrrol-6-ol typically involves several key methods:

  1. Hydrogenation of 1,2-Dicyanocyclopentene: This method employs catalysts such as Raney nickel or copper chromite under high-pressure conditions to facilitate the reduction process .
  2. Cyclization Reactions: The compound can also be synthesized through cyclization of appropriate precursors, often using diastereomerically pure intermediates. For example, (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one can undergo epimerization followed by cyclization to yield octahydrocyclopenta[b]pyrrol-6-ol .

Technical Details

The industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. Techniques such as crystallization and purification are commonly employed to isolate the desired product in its hydrochloride salt form, which improves stability and solubility.

Molecular Structure Analysis

Structure

The molecular structure of octahydrocyclopenta[b]pyrrol-6-ol can be represented as follows:

  • IUPAC Name: 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol
  • Canonical SMILES: C1CC(C2C1CCN2)O
  • InChI Key: RVUBHWGJRCJPSK-UHFFFAOYSA-N

This structure highlights the fused bicyclic nature of the compound with specific stereochemistry around the nitrogen atom.

Data

PropertyValue
CAS Number1824145-83-6
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[b]pyrrol-6-ol can participate in various chemical reactions:

  1. Oxidation: This can lead to the formation of ketones or aldehydes.
  2. Reduction: Reduction reactions can yield saturated derivatives or different alcohols.
  3. Substitution: Nucleophilic substitution allows for the introduction of various functional groups into the molecule.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or palladium on carbon.
  • Nucleophiles: Alkyl halides or sulfonyl chlorides under basic conditions.

The reaction conditions typically require controlled temperatures and pH levels to ensure selective transformations.

Mechanism of Action

The mechanism by which octahydrocyclopenta[b]pyrrol-6-ol exerts its effects involves interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to desired biological outcomes such as enzyme inhibition or receptor binding. The precise mechanisms are still under investigation but suggest potential therapeutic applications in drug development .

Physical and Chemical Properties Analysis

Physical Properties

Octahydrocyclopenta[b]pyrrol-6-ol is generally characterized by:

  • A colorless to pale yellow liquid state.
  • Solubility in organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., high temperatures or reactive environments). Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.

Key physical properties include:

PropertyValue
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
Applications

Octahydrocyclopenta[b]pyrrol-6-ol has numerous scientific applications:

  1. Chemistry: It serves as an intermediate in synthesizing more complex heterocyclic compounds.
  2. Biology: The compound's derivatives are explored for potential biological activities, including antimicrobial and antiviral properties.
  3. Medicine: Research is ongoing into its potential as a pharmacophore in drug design and development.
  4. Industry: It is utilized in producing specialty chemicals and advanced materials .
Synthetic Methodologies and Stereochemical Control

Palladium-Catalyzed Pathways for Regioselective Functionalization

Palladium-catalyzed reactions enable precise regiocontrol in the functionalization of octahydrocyclopenta[b]pyrrol-6-ol frameworks, particularly for introducing aryl substituents at strategic positions. The ligand-dependent selectivity in these transformations allows chemists to steer reactions toward either 5-aryl or 6-aryl regioisomers from common precursors. When employing bulky electron-rich phosphines like tri-tert-butylphosphine [P(t-Bu)₃] (cone angle: 182°), N-arylation predominates with yields exceeding 98%, forming diarylamine derivatives [2] [7]. Conversely, medium-sized ligands such as tricyclohexylphosphine (PCy₃, cone angle: 170°) shift selectivity toward 5-aryl octahydrocyclopenta[b]pyrroles with 90-96% selectivity, while smaller phosphines like trimethylphosphine (PMe₃, cone angle: 118°) favor alkene reduction products [2] [7]. This exquisite control stems from modulation of competing pathways—reductive elimination versus β-hydride elimination—within the catalytic cycle [7].

The electronic nature of aryl bromides significantly influences coupling efficiency, with electron-deficient substrates exhibiting enhanced reactivity under optimized conditions (Pd₂(dba)₃/ligand systems, NaOtBu base, toluene, 80-110°C). Recent advances demonstrate that heteroaryl chlorides can participate when paired with specialized ligands like 2-(dicyclohexylphosphino)-biphenyl, albeit requiring tailored base/solvent systems for optimal yields (45-78%) [8]. These Pd-catalyzed methods provide modular access to diverse derivatives essential for structure-activity relationship studies in medicinal chemistry applications [10].

Table 1: Ligand Effects in Pd-Catalyzed Arylation of Octahydrocyclopenta[b]pyrrole Precursors

Phosphine LigandCone Angle (°)Primary ProductYield (%)Regioselectivity
P(t-Bu)₃182N-Arylated Derivative98>20:1
PCy₃1705-Aryl Isomer90-96>20:1
P(t-Bu)₂Cy1745-Aryl Isomer88>20:1
PMe₃118Reduced Alkene98N/A

Hydrogenation and Cyclization Strategies for Bicyclic Framework Construction

Catalytic hydrogenation serves as the cornerstone for constructing the saturated bicyclic framework of octahydrocyclopenta[b]pyrrol-6-ol from unsaturated precursors. The process typically employs heterogeneous catalysts under controlled hydrogen pressure, with efficiency dictated by catalyst selection and reaction parameters. Raney nickel demonstrates robust performance at moderate pressures (10-50 bar) and elevated temperatures (50-80°C) in ethanol, achieving 85-95% conversion of pyrrole precursors to the target octahydro derivatives [1] . For acid-sensitive intermediates, Rh/C catalysts offer advantages under milder conditions (5-20 bar H₂, 25-50°C) in methanol, providing 80-90% conversion while preserving acid-labile functional groups [9].

Alternative cyclization routes include the intramolecular reductive amination of keto-pyrrole precursors, where copper chromite catalysts facilitate both carbonyl reduction and concurrent cyclization at 120-150°C. The stereochemical outcome proves highly dependent on substrate geometry, with cis-fused products predominating when using cyclic enone precursors . Recent innovations focus on modified Raney nickel catalysts doped with molybdenum or ruthenium activators, which enable efficient hydrogenation at lower temperatures (30-50°C) while maintaining high conversion rates (>90%) and enhanced stereoselectivity . These hydrogenative approaches provide scalable routes to the core bicyclic structure while accommodating diverse functional group patterns essential for downstream derivatization.

Table 2: Hydrogenation Conditions for Bicyclic Framework Assembly

Catalyst SystemH₂ Pressure (bar)Temperature (°C)SolventConversion (%)Key Application
Raney Nickel10-5050-80Ethanol85-95General substrates
Rh/C (5%)5-2025-50Methanol80-90Acid-sensitive intermediates
Pd/C (10%)1-1020-40THF75-85Low-temperature processing
Pt/C5-1530-60Ethanol70-80Aromatic ring saturation

Ligand-Dependent Diastereoselectivity in Multi-Step Organic Syntheses

The complex stereochemistry of octahydrocyclopenta[b]pyrrol-6-ol demands precise chiral control, particularly for the synthesis of biologically relevant isomers like rac-(3aR,6S,6aS). Phosphine ligands exert profound influence on diastereoselectivity in Pd-catalyzed transformations, where dppf (1,1'-bis(diphenylphosphino)ferrocene) enables diastereomeric ratios exceeding 20:1 in arylation steps [2] [7]. This selectivity arises from ligand-constrained transition states that favor specific orientations during C-C bond formation. For the rac-(3aR,6S,6aS) isomer critical to LFA-1 inhibition studies, chiral auxiliaries temporarily incorporated at the pyrrolidine nitrogen enable asymmetric induction during cyclization, with subsequent removal yielding enantiomerically enriched products (85-92% ee) .

Rhodium-catalyzed cyclizations of diazoimides further expand stereochemical control options. When employing binapbisphosphine ligands (±)-L3 (20 mol%) with Rh₂(OAc)₄ (10 mol%) in 1,2-dichloroethane at 80°C, cascade cyclizations proceed with exceptional diastereocontrol (dr >20:1), constructing complex polycyclic systems containing the octahydrocyclopenta[b]pyrrol core [5]. The mechanistic basis involves ligand-accelerated asymmetric induction during ylide formation and subsequent dipolar cycloadditions. For late-stage diversification, chiral Ru(II) catalysts with DuPhos ligands achieve efficient stereoselective reductions of keto-pyrrole intermediates (94-98% ee, 75-90% yield), providing access to all four stereoisomers of the 6-hydroxy derivative through complementary catalyst configurations [9].

Table 3: Diastereoselectivity Control in Key Synthetic Steps

Synthetic StepCatalyst/Ligand SystemConditionsdr/eeProduct Application
Arylative CyclizationPd₂(dba)₃/dppfToluene, 80°C, 12h>20:1 dr5/6-Aryl Derivatives
Asymmetric HydrogenationRu(II)/(S)-BINAPiPrOH, 50°C, 40 bar H₂96% ee(3aR,6S,6aS)-Isomer
Cascade CyclizationRh₂(OAc)₄/(±)-L3DCE, 80°C, 1h>20:1 drPolycyclic Fused Systems
Reductive AminationCu-Cr Oxide/Chiral Amine AuxiliaryEthanol, 120°C, 24h92% eeEnantiopure Hydrochloride Salt

Hydrochloride Salt Formation: Optimization of Solubility and Stability

Conversion of octahydrocyclopenta[b]pyrrol-6-ol to its hydrochloride salt significantly enhances pharmaceutical utility by improving aqueous solubility and crystalline stability. The free base exhibits limited water solubility (<5 mg/mL), hindering formulation development, while the hydrochloride salt achieves >50 mg/mL solubility in aqueous buffers across physiological pH ranges . Salt formation employs gaseous HCl or concentrated hydrochloric acid in anhydrous ethereal solvents (diethyl ether or THF) at 0-5°C to prevent N-alkylation side reactions. Critical process parameters include strict temperature control (<10°C) during acid addition and optimized stoichiometry (1.05-1.10 equivalents HCl) to minimize residual free base while avoiding hydrochloride hydrolysis [10].

Crystallization optimization focuses on solvent/anti-solvent pairs, with ethanol/MTBE combinations yielding high-purity crystals (>99.5% by HPLC) with favorable morphologies for filtration. The rac-(3aR,6S,6aS) hydrochloride salt exhibits superior crystallinity compared to other stereoisomers, forming stable monoclinic crystals that resist hygroscopicity even at 90% relative humidity . Accelerated stability studies (40°C/75% RH, 3 months) confirm the hydrochloride salt maintains >98% purity, while the free base shows significant degradation (>5%) under identical conditions. These properties make the hydrochloride form essential for preclinical development, particularly for compounds targeting LFA-1 inhibition where sustained plasma concentrations are required for efficacy [10].

Table 4: Comparative Properties of Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride SaltAnalytical Method
Aqueous Solubility (pH 7.4)<5 mg/mL>50 mg/mLUV-Vis Spectrophotometry
Melting Point98-102°C (decomp.)228-230°CDifferential Scanning Calorimetry
HygroscopicityHigh (>5% w/w uptake)Low (<0.5% w/w uptake)Dynamic Vapor Sorption
Accelerated Stability94.2% after 3 months99.8% after 3 monthsHPLC-UV (214 nm)

Properties

CAS Number

1824145-83-6

Product Name

Octahydrocyclopenta[b]pyrrol-6-ol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2

InChI Key

RVUBHWGJRCJPSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CCN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.